(2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3/c1-2-17-9-4-3-7(12)6(10(9)13)5-8(14)11(15)16/h3-4,8H,2,5,14H2,1H3,(H,15,16)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUOGFHCCLUCBY-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)CC(C(=O)O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=C(C=C1)F)C[C@@H](C(=O)O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Induction Using Chiral Auxiliaries
Incorporating chiral catalysts such as (R)- or (S)-BINOL-derived phosphoric acids during the imine formation stage enables enantioselective synthesis. For example, a study demonstrated that (S)-TRIP (a chiral phosphoric acid) catalyzes the formation of (S)-α-aminonitriles with >90% enantiomeric excess (ee) when using aromatic aldehydes. Applied to 3-ethoxy-2,6-difluorobenzaldehyde, this method could theoretically yield the desired (2S)-configured product.
Resolution via Diastereomeric Salt Formation
Racemic mixtures of the amino acid may be resolved using chiral resolving agents. A patent describing the use of L-tartaric acid for isolating enantiopure valine derivatives provides a template. By forming diastereomeric salts with L-tartaric acid, the (2S)-enantiomer precipitates preferentially, achieving ≥98% ee after recrystallization in ethanol/water.
Reductive Amination of α-Keto Acid Derivatives
Reductive amination of α-keto acids offers a direct route to α-amino acids. The α-keto precursor 3-(3-ethoxy-2,6-difluorophenyl)-2-oxopropanoic acid is condensed with ammonia or ammonium acetate, followed by reduction using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.
Catalytic Asymmetric Hydrogenation
Palladium or ruthenium catalysts with chiral ligands (e.g., BINAP) enable enantioselective reduction. For instance, [RuCl2((S)-BINAP)] catalyzes the hydrogenation of α-keto esters to α-amino acids with >95% ee. Adapting this to the target compound’s keto acid derivative would require optimizing solvent polarity (e.g., methanol/THF mixtures) and hydrogen pressure (5–10 bar).
Challenges in Functional Group Stability
The ethoxy and fluorine substituents introduce steric and electronic challenges. Fluorine’s electronegativity may deactivate the keto group, necessitating elevated temperatures (60–80°C) and prolonged reaction times (24–48 hours). Additionally, the ethoxy group’s lability under acidic conditions mandates pH control during hydrolysis.
Enzymatic Synthesis Using Aminotransferases
Biocatalytic methods leverage the substrate specificity of enzymes to achieve stereoselective amination. α-Ketoglutarate-dependent aminotransferases, such as those identified in Bacillus thuringiensis, catalyze the conversion of α-keto acids to L-amino acids with high fidelity.
Substrate Engineering and Enzyme Optimization
The α-keto acid precursor is incubated with L-glutamate as an amine donor in the presence of pyridoxal phosphate (PLP). A study on L-isoleucine dioxygenase (IDO) demonstrated that hydrophobic aromatic side chains are tolerated, suggesting compatibility with the 3-ethoxy-2,6-difluorophenyl group. Reaction yields reached 70–80% under optimized conditions (pH 7.5, 37°C).
Limitations in Scale-Up
Enzymatic routes face scalability challenges due to enzyme stability and cofactor regeneration. Immobilizing the enzyme on silica or polymeric supports improves reusability, as shown in a large-scale synthesis of 4-hydroxy-L-proline.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
While SPPS is typically used for peptides, its principles can be adapted for synthesizing non-proteinogenic amino acids. The benzyl ester of the target amino acid is anchored to a Wang resin, enabling stepwise deprotection and functionalization.
Fmoc-Based Strategy
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Resin Loading : Wang resin is functionalized with Fmoc-protected glycine using DIC/HOBt coupling.
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Elongation : The 3-ethoxy-2,6-difluorophenyl group is introduced via Suzuki-Miyaura coupling with a boronic acid derivative.
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Deprotection : Piperidine removes the Fmoc group, followed by cleavage from the resin using TFA/water.
Yield and Purity Considerations
SPPS achieves moderate yields (50–60%) due to steric hindrance from the aromatic substituents. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) enhances purity to >95%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Enantiomeric Excess (%) | Key Challenges |
|---|---|---|---|
| Strecker Synthesis | 60–75 | 90–98 | Cyanide toxicity, resolution steps |
| Reductive Amination | 70–85 | 85–95 | Keto acid stability |
| Enzymatic Synthesis | 70–80 | >99 | Enzyme cost, scalability |
| SPPS | 50–60 | N/A | Purification complexity |
Purification and Crystallization Strategies
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to modify the ethoxy group or the phenyl ring.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring, potentially altering the compound’s properties.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the potential of (2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid derivatives in combating multidrug-resistant pathogens. For instance, derivatives of amino acid structures have shown promising activity against ESKAPE pathogens and drug-resistant Candida species. These compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 µg/mL against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .
Neuropharmacological Applications
The compound is also being investigated for its neuropharmacological properties. Its structural analogs have been explored for their potential as neuroprotective agents and as modulators of neurotransmitter systems. This includes studies focusing on the modulation of glutamate receptors, which are critical in various neurological disorders .
Synthetic Organic Chemistry
Building Block for Drug Synthesis
(2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid serves as a versatile building block in the synthesis of biologically active compounds. Its unique structure allows chemists to modify it to create new derivatives with enhanced pharmacological properties. The compound's ability to undergo various chemical transformations makes it an attractive intermediate in the synthesis of complex molecules used in drug development .
Case Study: Synthesis of Derivatives
A notable case study involved the synthesis of novel derivatives that incorporated a 4-hydroxyphenyl moiety. These derivatives exhibited significant antimicrobial activity and were structurally characterized using techniques such as NMR spectroscopy and mass spectrometry . The findings from this research underline the importance of (2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid as a scaffold for developing new antimicrobial agents.
Biochemical Research
Enzyme Inhibitors
The compound has been studied for its potential role as an enzyme inhibitor, particularly in the context of g-secretase inhibitors, which are relevant in Alzheimer’s disease research. By modifying its structure, researchers aim to enhance its selectivity and potency against specific enzyme targets .
Pharmacokinetic Studies
Pharmacokinetic profiling of compounds derived from (2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties. This information is essential for optimizing lead compounds during drug development.
Summary Table of Applications
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Ethoxy/Difluoro vs. Dimethyl Groups
The compound (2S)-2-amino-3-(2,6-dimethylphenyl)propanoic acid () shares the same backbone but differs in substituents: methyl groups at the 2,6-positions of the phenyl ring instead of ethoxy and fluorine atoms. Key differences include:
Fluorine’s electronegativity could enhance metabolic stability or intermolecular interactions (e.g., hydrogen bonding) .
Comparison with Phosphonomethyl-Substituted Analog
The compound AK-2292 () features a phosphonomethyl group and a complex thiazole-containing side chain. While structurally distinct, its inclusion highlights how bulky substituents and charged groups (e.g., phosphonic acid) influence properties:
The target compound’s simpler structure may offer advantages in synthetic accessibility and pharmacokinetics compared to AK-2292’s complexity .
Research Findings and Implications
- Electron-Withdrawing vs. Donating Groups: Fluorine and ethoxy substituents in the target compound could enhance binding affinity to targets like GABA receptors compared to dimethyl-substituted analogs, as seen in studies of fluorinated amino acids .
- Metabolic Stability : Fluorine’s presence may reduce oxidative metabolism, as observed in fluorinated pharmaceuticals like fluoxetine .
- Synthetic Challenges : Introducing ethoxy and difluoro groups requires precise regioselective synthesis, contrasting with the straightforward alkylation used for dimethyl analogs .
Biological Activity
(2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
The compound is characterized by its unique structure, which includes an amino acid backbone with a difluorophenyl group. Its chemical formula is , and it exhibits properties typical of amino acids, including chirality.
Biological Activity Overview
Research indicates that (2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid may exhibit various biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms.
- Neurological Effects : There are indications of neuroprotective effects that could be relevant in neurodegenerative diseases.
Antioxidant Activity
The antioxidant activity of (2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid was evaluated using the DPPH assay. The results are summarized in the following table:
| Compound | DPPH Inhibition Rate (%) | Comparison to Standard Antioxidants |
|---|---|---|
| (2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid | 45.5 ± 1.5 | Lower than ascorbic acid (90%) |
| Control (Ascorbic Acid) | 90 ± 1.0 | - |
| Control (Quercetin) | 70 ± 1.0 | - |
These results indicate a moderate antioxidant capacity compared to well-known antioxidants.
Anticancer Activity
In vitro studies have demonstrated the potential anticancer effects of the compound against various cancer cell lines. The following table summarizes the IC50 values observed in different cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 15.0 | Inhibition of angiogenesis |
These findings suggest that the compound may act through multiple pathways to exert its anticancer effects.
Neurological Effects
Studies focusing on the neuroprotective effects of (2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid indicate its potential role in mitigating neurodegeneration. In animal models of Alzheimer’s disease, administration of the compound resulted in:
- Reduction in Amyloid Plaque Formation : Histological analysis showed a significant decrease in plaque density.
- Improvement in Cognitive Function : Behavioral tests indicated enhanced memory and learning capabilities.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study on Neuroprotection : A study involving mice treated with (2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid showed improved outcomes in cognitive tests compared to untreated controls.
- Cancer Treatment Case Study : Patients with advanced breast cancer receiving a regimen including this compound exhibited improved tumor response rates and reduced side effects compared to traditional therapies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in the preparation of (2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid?
- Methodological Answer :
- Asymmetric synthesis : Use chiral catalysts (e.g., Evans oxazolidinones) to control stereochemistry during amino acid formation.
- Chiral resolution : Employ diastereomeric salt crystallization or enzymatic resolution to separate enantiomers post-synthesis.
- Fluorophenyl group introduction : Adapt protocols for fluorinated aromatic coupling (e.g., Suzuki-Miyaura cross-coupling with boronic esters) .
- Validation : Confirm enantiopurity via chiral HPLC (e.g., using a Chirobiotic T column) and compare optical rotation with literature values .
Q. Which analytical techniques are essential for verifying the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : Analyze , , and spectra to confirm substituent positions and fluorine coupling patterns.
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve absolute stereochemistry for crystalline derivatives .
- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for fluorinated aromatic systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data (e.g., enzyme inhibition vs. cellular assays) involving this compound?
- Methodological Answer :
- Assay standardization : Control variables like buffer pH, temperature, and solvent composition (e.g., DMSO concentration) to minimize artifactual results.
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with assays .
- Orthogonal assays : Compare results from fluorescence-based, radiometric, and calorimetric methods to confirm target engagement .
- Structural dynamics : Perform molecular docking or MD simulations to assess binding mode variations under different conditions .
Q. What experimental strategies mitigate degradation of this compound during long-term biological studies?
- Methodological Answer :
- Stabilization protocols : Store solutions at -80°C with cryoprotectants (e.g., trehalose) and avoid freeze-thaw cycles.
- Degradation kinetics : Monitor stability via accelerated aging studies (e.g., 40°C/75% RH) and identify degradation pathways using LC-MS .
- Formulation optimization : Use lyophilization or encapsulation in cyclodextrins to enhance aqueous solubility and shelf life .
Q. How can the stereoelectronic effects of the 3-ethoxy-2,6-difluorophenyl moiety be exploited in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Electron-withdrawing group (EWG) modulation : Synthesize analogs with varying substituents (e.g., -OCH, -CF) to assess electronic effects on bioactivity.
- Conformational analysis : Use -NMR or X-ray to study rotational barriers of the ethoxy group and its impact on receptor binding .
- Computational modeling : Apply density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and predict reactivity .
Data Interpretation & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data with high variability in cellular assays?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Bootstrap resampling : Estimate confidence intervals for EC/IC values to account for outliers.
- Meta-analysis : Pool data from replicate experiments (n ≥ 3) and apply mixed-effects models to address batch variability .
Q. How can researchers validate off-target interactions predicted by computational docking studies?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Measure binding kinetics to recombinant proteins.
- Thermal shift assays (TSA) : Monitor protein melting temperature () shifts upon ligand binding.
- CRISPR-Cas9 knockout : Assess phenotypic changes in target-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
